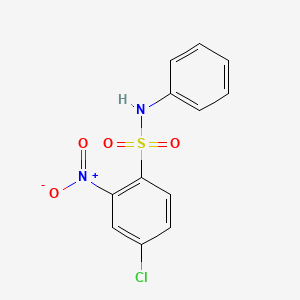

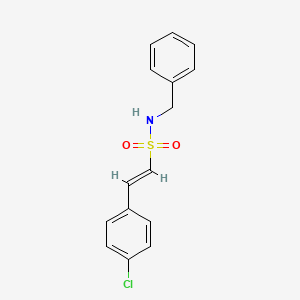

![molecular formula C20H22N2O3S B2915484 (E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-14-8](/img/structure/B2915484.png)

(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They display a wide spectrum of pharmacologic effects, including anti-inflammatory , antibacterial , antiviral , antioxidant , and immunomodulatory properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, a general method for synthesizing similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthetic Chemistry : Benzothiazole derivatives are pivotal in the synthesis of novel heterocyclic compounds. For instance, benzothiazole-based compounds have been utilized to synthesize a range of heterocyclic compounds with potential anti-inflammatory and analgesic properties. These compounds, through various synthetic pathways, have shown inhibitory activity on cyclooxygenase enzymes, suggesting their potential application in drug development for inflammatory conditions (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activities : Benzothiazole derivatives have been explored for their antimicrobial and antioxidant properties. A study on endophytic Streptomyces sp. YIM 67086 isolated a new benzamide with notable antimicrobial and antioxidant activities, highlighting the potential of benzothiazole-based compounds in addressing microbial infections and oxidative stress-related conditions (Yang et al., 2015).

Anticancer Applications : The structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells has been investigated, indicating the potential of benzothiazole derivatives in cancer therapy. Certain thiazolides, including those with benzothiazole cores, can induce cell death in colon carcinoma cell lines, suggesting a different molecular target in cancer cells compared to their antimicrobial action (Brockmann et al., 2014).

Liquid Crystal Research : Benzothiazole cores have been utilized in the synthesis of new liquid crystals, showcasing the versatility of these compounds in materials science. A series of calamitic liquid crystals with a benzothiazole core demonstrated enantiotropic nematic phases, suggesting applications in display technologies and optical devices (Ha et al., 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin from arachidonic acid . These molecules are involved in inflammation and pain signaling, so their reduction leads to an anti-inflammatory effect .

Result of Action

The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, the compound reduces the production of inflammatory mediators, leading to a decrease in inflammation .

properties

IUPAC Name |

3-butoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-4-5-11-25-16-8-6-7-14(12-16)19(23)21-20-22(2)17-10-9-15(24-3)13-18(17)26-20/h6-10,12-13H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTZEPPQWDCOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

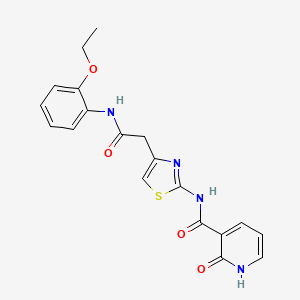

![3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B2915405.png)

![2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915407.png)

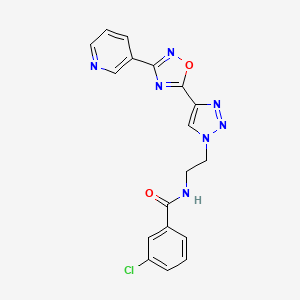

![3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2915418.png)

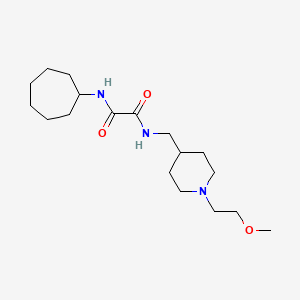

![1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2915420.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2915422.png)